Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate
Description
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and oxadiazole rings endows it with unique chemical and physical properties.
Properties
IUPAC Name |
ethyl 5-thiophen-2-yl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-15-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPIRIAQVXZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229090 | |
| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40019-37-2 | |
| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base, followed by cyclization with a nitrile oxide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of oxadiazole.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives, including ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate, exhibit significant anticancer properties. Various studies have reported that these compounds can inhibit the growth of cancer cells through multiple mechanisms:
- Mechanisms of Action : The compound can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. It has been shown to affect signaling pathways associated with cancer progression.
- Case Studies :
Antitubercular Activity
The compound also shows potential as an antitubercular agent. Recent studies have focused on its efficacy against Mycobacterium tuberculosis:
- Research Findings : Parikh et al. (2020) synthesized new oxadiazole compounds that displayed significant anti-tuberculosis activity. The activity was assessed using in vitro methods, revealing that certain derivatives could inhibit bacterial growth effectively .
Antimicrobial Properties
In addition to its anticancer and antitubercular activities, this compound has demonstrated antimicrobial properties:
- Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes essential for bacterial survival.
Drug Design and Development
The structural features of this compound make it a valuable scaffold in drug design:
- Bioisosterism : Its ability to act as a bioisosteric replacement for more traditional functional groups allows for the development of new drugs with improved pharmacokinetic profiles .
Material Science Applications
Beyond pharmacology, this compound can be utilized in material science:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-thiophen-2-yl-[1,2,4]oxadiazole-5-carboxylate: Similar structure but different positioning of functional groups.
Thiophene-2-carboxylic acid derivatives: Share the thiophene ring but lack the oxadiazole moiety.
Oxadiazole derivatives: Contain the oxadiazole ring but may have different substituents.
Uniqueness
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and physical properties.
Biological Activity
Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C9H8N2O3S
- Molecular Weight : 224.24 g/mol
- CAS Number : 40019-37-2
The compound features a thiophene ring fused with an oxadiazole ring, which contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial and fungal strains. The compound's mechanism may involve the inhibition of essential enzymes or the disruption of cellular processes in microorganisms .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Human Breast Cancer | 78.0 |
These values suggest that the compound may inhibit cancer cell proliferation effectively and could serve as a lead compound for further drug development .
Anti-inflammatory Activity
The anti-inflammatory properties of similar oxadiazole derivatives have been documented extensively. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signaling pathways.
- Receptor Binding : It could interact with specific receptors on cell membranes, altering cellular responses.
- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA or bind to DNA topoisomerases, disrupting replication and transcription processes .
Case Studies
- Antitumor Efficacy Study :
- Antimicrobial Testing :
Q & A
Q. What are the key methodological considerations for synthesizing Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate with high yield and purity?
Synthesis typically involves multi-step reactions, including cyclization and esterification. Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) to facilitate ring closure and minimize side reactions .
- Solvent selection : Polar aprotic solvents like ethanol or methanol improve reaction homogeneity and solubility of intermediates .
- Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance cyclization efficiency, while base catalysts may deprotonate intermediates to stabilize reactive species .
- pH monitoring : Adjusting pH during workup steps (e.g., neutralization after acid catalysis) ensures product stability .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
A combination of spectroscopic and chromatographic methods is recommended:
- IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, oxadiazole ring vibrations at ~1600 cm⁻¹) .
- NMR spectroscopy : ¹H-NMR confirms substituent positions (e.g., thiophen-2-yl proton splitting patterns) and ¹³C-NMR verifies carbonyl and heterocyclic carbons .
- X-ray crystallography : Resolves spatial arrangement of the oxadiazole-thiophene fused ring system, critical for structure-activity relationship (SAR) studies .
- HPLC/GC-MS : Ensures purity (>95%) and detects trace byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of oxadiazole-thiophene hybrids?
Systematic optimization strategies include:
- DoE (Design of Experiments) : Varying temperature, solvent polarity, and catalyst loading to identify interactions between parameters .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% through enhanced energy transfer .
- In situ monitoring : Techniques like TLC or inline IR track intermediate formation, enabling real-time adjustments to prevent over-oxidation or decomposition .
Q. What mechanistic insights explain the compound’s reported biological activity (e.g., antimicrobial or kinase inhibition)?
The compound’s bioactivity arises from:
- Electrophilic interactions : The oxadiazole ring acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- π-π stacking : The thiophene moiety facilitates binding to aromatic residues in kinase ATP-binding pockets, as seen in molecular docking studies .
- Metabolic stability : The ethyl ester group enhances lipophilicity, improving membrane permeability compared to carboxylic acid analogs .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Contradictions often stem from assay conditions or impurity effects. Mitigation approaches include:
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., MTT) assays .
- Structural analogs : Compare activity of derivatives to isolate the impact of specific substituents (e.g., replacing thiophen-2-yl with phenyl) .
- Impurity profiling : Use LC-MS to identify and quantify byproducts that may interfere with bioactivity .
Q. What strategies are effective for modifying the compound’s substituents to enhance selectivity in target binding?
Rational design strategies involve:
- Bioisosteric replacement : Substituting the oxadiazole ring with 1,3,4-thiadiazole to modulate electronic properties without altering geometry .
- Positional scanning : Introducing substituents (e.g., halogens, methyl groups) at the thiophene 5-position to probe steric and electronic effects on binding .
- Prodrug derivatives : Converting the ester to an amide improves solubility for in vivo studies while retaining activity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Key computational tools include:
- Molecular dynamics (MD) simulations : Predict binding stability and residence time in target pockets .
- ADMET prediction : Software like SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
Methodological Notes
- References to contradictory findings : For example, varying antimicrobial activity across studies may reflect differences in bacterial strain susceptibility or compound batch purity .
- Data tables : While not reproduced here, key parameters (e.g., reaction yields, IC₅₀ values) should be tabulated in lab notebooks with error margins and statistical significance (p-values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
